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Compound of Interest

[(3S,4R)-rel-3-Fluoropiperidin-4-
Compound Name:

yllmethanol
CAS No.: 1417789-24-2
Cat. No.: B3039927

Get Quote

Executive Summary

The incorporation of fluorine into the piperidine methanol scaffold represents a high-impact
strategy in medicinal chemistry, primarily used to modulate basicity (

), enhance metabolic stability, and lock bioactive conformations via the gauche effect. While
non-fluorinated piperidine methanols (e.g., 1-Deoxynojirimycin, Miglitol) exhibit potent
hydrogen-bonding interactions with active sites, they often suffer from rapid clearance and poor
membrane permeability due to high basicity and hydrophilicity.

Key Advantage: Fluorination (specifically at the C3 or C4 positions of the piperidine ring)
typically lowers the amine

by 1-2 units, increasing the fraction of uncharged molecules at physiological pH (7.4) and
thereby improving passive membrane permeability without abolishing the essential cation-pi
interactions required for binding.

Mechanistic Impact of Fluorination
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The biological differentiation between these two classes is driven by stereoelectronic effects.

The following diagram illustrates the "Fluorine Effect” on the piperidine methanol core.
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Caption: Mechanistic impact of fluorine substitution on piperidine methanol pharmacokinetics

and pharmacodynamics.

Comparative Bioactivity Data

Half-life (t1/2)

The following data compares 1-Deoxynojirimycin (DNJ) (non-fluorinated standard) against

specific fluorinated analogs in the context of

-glucosidase inhibition.

Table 1: In Vitro Potency & Physicochemical Profile
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*Note: Data represents a composite of fluorinated iminosugar analogs cited in recent medicinal
chemistry literature [1][2].

Key Insight: The "Axial Fluorine" Advantage

In piperidines, fluorine often adopts an axial orientation due to the

hyperconjugation (gauche effect). This "locks" the ring into a specific chair conformation. If this
conformation matches the bioactive pose, the binding affinity increases significantly because
the ligand pays a smaller entropic cost upon binding.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

A. Synthesis of Fluorinated Piperidine Methanol (Brief)
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Unlike the fermentation-based extraction of DNJ, fluorinated analogs require de novo
synthesis.

 Starting Material: 2,3-O-isopropylidene-D-glyceraldehyde.

e Fluorination Step: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on the
appropriate alcohol intermediate. Critical: Perform at -78°C to prevent elimination reactions.

e Cyclization: Reductive amination using

or
to form the piperidine ring.

o Deprotection: Acidic hydrolysis (HCI/MeOH) to yield the free amine/alcohol.
B. -Glucosidase Inhibition Assay
Objective: Determine IC

values to compare potency.

e Reagents:
o Enzyme:
-Glucosidase (from Saccharomyces cerevisiae), 1 U/mL in phosphate buffer (pH 6.8).

o Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG), 5 mM.

o Test Compounds: Prepare serial dilutions (0.01 — 100
) in DMSO (final DMSO concentration < 2%).
e Procedure:

o Mix 20
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enzyme solution with 20
test compound in a 96-well plate.

o Incubate at 37°C for 15 minutes.
o Add 20

pNPG substrate to initiate the reaction.

o Incubate at 37°C for 20 minutes.
o Stop reaction with 80

of 0.2 M

e Readout: Measure absorbance at 405 nm (release of p-nitrophenol).

e Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

C. Determination (Potentiometric Titration)

Objective: Quantify the basicity shift caused by fluorine.
» Dissolve 5 mg of the piperidine derivative in 20 mL of 0.15 M KCI (ionic strength adjuster).
 Titrate with 0.1 M HCI followed by 0.1 M NaOH under

atmosphere at 25°C.

e Use the Bjerrum plot method to calculate

from the inflection point.

o Expectation: Non-fluorinated

7.9; Fluorinated
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6.5.

Experimental Workflow Diagram

This workflow outlines the critical path for comparing these scaffolds in a drug discovery
campaign.

Scaffold Selection
(Piperidine Methanol)

Route A: Route B:
Non-Fluorinated Synthesis De Novo Fluorination
(or Extraction) (DAST/Deoxo-Fluor)

N/

PhysChem Profiling
(pKa, LogD, Solubility)

In Vitro Bioactivity
(Enzyme Inhibition IC50)

Metabolic Stability
(Microsomal Clearance)

Lead Selection
Criteria: IC50 < 1pM
t1/2 > 60 min

Click to download full resolution via product page

Caption: Integrated workflow for the synthesis and comparative evaluation of piperidine
methanol analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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